2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride
Overview
Description
2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pyrrolidine-1-carbonyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: The major products are oxidized derivatives of the benzene ring, such as quinones.
Scientific Research Applications
2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonyl chloride: Lacks the pyrrolidine-1-carbonyl group, making it less versatile in certain synthetic applications.
5-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride: Contains a methylsulfonyl group instead of the pyrrolidine-1-carbonyl group, leading to different chemical properties and applications.
Uniqueness
2-Chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride is unique due to the presence of both the chlorine atom and the pyrrolidine-1-carbonyl group. This combination of functional groups provides a distinct reactivity profile and makes the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-chloro-5-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-9-4-3-8(7-10(9)18(13,16)17)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQHQGHNWABCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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